Citronellyl acetate

概述

描述

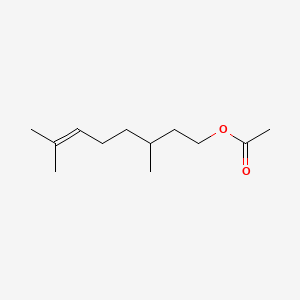

Citronellyl acetate is a naturally occurring organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . It is a colorless liquid with a pleasant, fruity, and floral aroma, reminiscent of roses and citrus fruits . This compound is widely used in the fragrance and flavor industries due to its appealing scent and taste.

准备方法

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of citronellol with acetic acid in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is often produced via lipase-catalyzed transesterification in a solvent-free system . This method involves the use of lipase enzymes from sources such as Pseudomonas fluorescens to catalyze the reaction between citronellol and acetic acid. The optimal reaction temperature is around 40°C , and the process can achieve a high yield of up to 99% after 3 hours .

化学反应分析

Optimal Reaction Conditions

-

Ionic Liquid Advantages : The use of [bmim][TF2] ionic liquid enhanced lipase stability and reduced substrate inhibition. Substrate concentrations up to 500 mmol/L showed no inhibition, but product inhibition by citronellyl acetate was significant .

-

Microwave Irradiation : Reduced reaction time by 12-fold compared to conventional heating. Microwaves lowered citronellol-induced enzyme inhibition, increasing initial reaction rates by 1.5× .

Reaction Kinetics and Mechanism

Both methods follow a ping-pong bi-bi mechanism , but differ in inhibition profiles:

Kinetic Parameters

-

Product Inhibition : In ionic liquids, this compound binds to the acyl-enzyme intermediate, altering lipase conformation and reducing activity .

-

Substrate Inhibition : Under microwaves, excess citronellol or vinyl acetate competitively inhibits the enzyme, but microwave energy mitigates this effect .

Enzyme Reusability and Stability

-

Ionic Liquid System : Pseudomonas fluorescens lipase retained 80% activity after 7 reuse cycles, attributed to the ionic liquid’s enzyme-stabilizing properties .

-

Microwave System : Novozym 435 showed no significant activity loss after 5 cycles, highlighting its robustness under microwave conditions .

Kinetic Modeling and Validation

The ionic liquid study developed a kinetic model using MATLAB, incorporating product inhibition:

Where = 150 mmol/L (inhibition constant for this compound). Experimental data matched simulated values with a 7.75% relative error .

Comparative Analysis of Methods

| Factor | Ionic Liquid Method | Microwave Method |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Energy Efficiency | Moderate (40°C) | High (microwave-specific) |

| Product Inhibition | Significant | Minimal |

| Scalability | Suitable for batch processes | Ideal for rapid synthesis |

This synthesis and kinetic analysis underscores the efficiency of biocatalytic routes for this compound production, with ionic liquids and microwaves offering distinct advantages in enzyme stability and reaction acceleration. Future research should explore hybrid systems combining these technologies for industrial-scale applications.

科学研究应用

Flavor and Fragrance Industry

Citronellyl acetate is extensively utilized in the flavor and fragrance sectors due to its aromatic qualities. It serves as a flavoring agent in food and beverages, imparting a fresh citrus note. In perfumery, it is prized for its ability to enhance floral and fruity compositions.

Case Study: Fragrance Formulation

A study by Dabiri et al. (2012) highlighted the incorporation of this compound in various perfume formulations, demonstrating its effectiveness in creating appealing scents. The compound's stability and compatibility with other fragrance components were noted as significant advantages for perfumers.

Cosmetic Applications

In cosmetics, this compound is included for its fragrance and potential skin benefits. It can be found in products such as lotions, creams, and shampoos.

Safety Assessment

According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for various toxicological endpoints. The results indicated that it is not genotoxic and has a favorable safety profile for cosmetic use .

Pharmaceutical Uses

This compound has been explored for its therapeutic properties, particularly in formulations aimed at treating skin conditions or as part of drug delivery systems.

Research Insights

Research indicates that derivatives of this compound can enhance the solubility of certain drugs, improving their bioavailability . Additionally, its antimicrobial properties have been investigated, suggesting potential applications in topical medications.

Biodegradation Studies

Understanding the biodegradation of this compound is crucial for assessing its environmental impact. Studies have shown that specific bacterial strains can effectively degrade this compound.

Biodegradation Case Study

Tozoni et al. (2023) demonstrated that Pseudomonas mendocina could degrade this compound with an impressive degradation rate of 78.7% after 24 hours . This finding underscores the importance of microbial processes in mitigating environmental pollution from synthetic compounds.

Enzymatic Synthesis

Recent studies have highlighted lipase-catalyzed transesterification as an effective method for synthesizing this compound from citronellol and acetic acid . This approach not only enhances yield but also reduces the environmental footprint compared to traditional chemical synthesis methods.

Industrial Applications

Beyond flavor and fragrance, this compound finds applications in insecticides and as a solvent in various industrial processes.

Insecticidal Properties

Research indicates that this compound exhibits insecticidal activity against various pests, making it a candidate for developing eco-friendly insecticides . Its use in formulations could provide an alternative to synthetic pesticides.

作用机制

The mechanism of action of citronellyl acetate in biological systems involves its interaction with specific molecular targets. For instance, its antinociceptive effects are mediated through the activation of TRPV1, TRPM8, and ASIC channels . These channels play a role in pain perception and modulation, and their activation by this compound leads to reduced pain sensation . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential anticancer properties .

相似化合物的比较

Geranyl acetate: Derived from geraniol and acetic acid, with a floral and fruity aroma.

Linalyl acetate: Derived from linalool and acetic acid, with a sweet, floral scent.

Neryl acetate: Derived from nerol and acetic acid, with a fresh, citrusy aroma.

Citronellyl acetate stands out due to its specific scent profile and its potential biological activities, making it a valuable compound in various applications .

生物活性

Antinociceptive Activity

Citronellyl acetate (CAT) has demonstrated significant antinociceptive effects in acute pain animal models. A study conducted in 2009 revealed that CAT possesses pain-relieving properties mediated through TRP and ASIC channels .

Key findings:

- CAT was administered intragastrically at doses of 25, 50, 75, 100, and 200 mg/kg.

- The two higher doses (100 and 200 mg/kg) showed antinociceptive effects in the acetic acid-induced writhing test.

- The highest dose (200 mg/kg) reduced pain for 4 hours after administration.

The study also investigated the involvement of various receptors and channels in CAT's antinociceptive mechanism, including PKC, PICA, TRPV1, TRPA1, TRPM8, and ASIC .

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is limited in the provided search results, research on related compounds suggests potential antimicrobial properties.

A study on Blighia sapida and Thevetia peruviana essential oils, which contain similar monoterpenes, demonstrated antimicrobial activity against various pathogens :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Leaf: 1.2 mg/mL; Seed and Pod: 0.3 mg/mL |

| Klebsiella spp. | Seed: 0.6 mg/mL; Pod: 1.2 mg/mL |

| Pseudomonas spp. | Leaf, Seed, and Pod: 1.2 mg/mL |

| Proteus spp. | Seed: 1.2 mg/mL |

While this data is not specific to this compound, it suggests that similar monoterpenes may possess antimicrobial properties, warranting further investigation into this compound's potential in this area.

Insecticidal Activity

This compound and related compounds have shown promising insecticidal properties. A study on essential oils containing similar monoterpenes revealed strong insecticidal activity against Sitophilus zeamais, a common grain pest .

Lethal concentrations (LC50) against Sitophilus zeamais:

- B. sapida leaf oil: 6.28 mg/L air

- T. peruviana flower oil: 1.52 mg/L air

- T. peruviana leaf oil: 4.35 mg/L air

Additionally, the B. sapida leaf oil demonstrated larvicidal activity against fourth-instar larvae of Anopheles gambiae, with an LC50 of 11.61 mg/L air .

Metabolic Considerations

Research on the metabolism of this compound and related compounds provides insights into their biological activity:

-

Cytochrome P450 interactions: While not specific to this compound, studies on related acyclic monoterpenes suggest potential interactions with cytochrome P450 enzymes :

- Geranial (citral) strongly inhibits CYP2B6 and may inhibit or induce CYP3A4.

- Geraniol inhibits CYP2B6 and may be metabolized by CYP1A1 and CYP3A5.

- Linalool inhibits CYP2B6.

- Beta-myrcene strongly inhibits CYP2B1, weakly inhibits CYP1A1, and induces both CYP1A1 and CYP3A4.

- Molecular modeling: Docking studies of acyclic monoterpenes with CYP2B6 suggest potential interactions, which may influence their biological activity and metabolism .

Safety Profile

Computational predictions of the biological and toxicological effects of this compound and related acyclic monoterpenes indicate a generally favorable safety profile :

| Biological Activity | Prediction |

|---|---|

| Blood-Brain Barrier Penetration | High |

| Plasma Protein Binding | Moderate to High |

| hERG Inhibition | Low |

| Hepatotoxicity | Low |

| Mutagenicity | Low |

| Skin Sensitization | Moderate |

| Carcinogenicity | Low |

| Endocrine Disruption | Low |

| Respiratory Toxicity | Low to Moderate |

These predictions suggest that this compound is generally safe for human use, with low potential for hepatotoxicity, cardiotoxicity, mutagenicity, carcinogenicity, and endocrine disruption .

属性

IUPAC Name |

3,7-dimethyloct-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKFWLRHCDGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051739 | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid/fruity odour | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-84-5 | |

| Record name | Citronellyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, citronellyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。